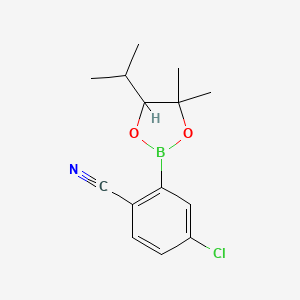
4-Chloro-2-(5-isopropyl-4,4-dimethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(5-isopropyl-4,4-dimethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound with a complex structure that includes a chloro-substituted benzonitrile and a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(5-isopropyl-4,4-dimethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the formation of the boronic ester group followed by its attachment to the chloro-substituted benzonitrile. One common method involves the reaction of 4-chlorobenzonitrile with a boronic acid derivative under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in a solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(5-isopropyl-4,4-dimethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate intermediates.
Solvents: Toluene and other organic solvents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the boronic ester with an aryl halide .
Scientific Research Applications
4-Chloro-2-(5-isopropyl-4,4-dimethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has several scientific research applications:
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(5-isopropyl-4,4-dimethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in chemical reactions involves the activation of the boronic ester group, which facilitates the formation of carbon-carbon bonds. The chloro group can also participate in nucleophilic substitution reactions, providing a versatile platform for further functionalization.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.
4-Chlorobenzonitrile: Lacks the boronic ester group but can undergo similar substitution reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with different substituents.
Uniqueness
4-Chloro-2-(5-isopropyl-4,4-dimethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to the combination of the chloro and boronic ester groups, which provide a versatile platform for a wide range of chemical reactions and applications. This dual functionality makes it particularly valuable in organic synthesis and material science.
Biological Activity
4-Chloro-2-(5-isopropyl-4,4-dimethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound of interest due to its potential applications in medicinal chemistry and its biological activity. This article reviews its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C15H18ClN3O
- Molecular Weight : 291.78 g/mol
- CAS Number : 63190-87-4
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the dioxaborolane moiety and subsequent substitution reactions to introduce the chloro and benzonitrile groups. The synthetic pathway may include:
- Formation of the dioxaborolane via reaction with isopropyl groups.
- Chlorination to introduce the chloro substituent.
- Final coupling with benzonitrile derivatives.
Antimicrobial Activity
The compound's structural features may confer antimicrobial properties. Similar compounds have been investigated for their ability to inhibit various pathogens, including bacteria and fungi . The mechanism often involves interference with microbial metabolic pathways or direct interaction with microbial DNA.
Cytotoxicity and Cancer Research
There is emerging interest in the cytotoxic effects of compounds containing dioxaborolane structures against cancer cells. For example, studies have shown that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving DNA damage and cell cycle arrest . The specific activity of this compound in this context warrants further investigation.
Case Studies
- In Vitro Studies : A study on related compounds showed significant inhibition of cancer cell proliferation at micromolar concentrations . These findings suggest that this compound could exhibit similar effects.
- Antioxidant Efficacy : In a comparative study of antioxidant activities among various compounds, those with structural similarities to the target compound demonstrated superior protective effects against oxidative stress in cellular models .
Properties
Molecular Formula |
C14H17BClNO2 |
|---|---|
Molecular Weight |
277.55 g/mol |
IUPAC Name |
4-chloro-2-(4,4-dimethyl-5-propan-2-yl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C14H17BClNO2/c1-9(2)13-14(3,4)19-15(18-13)12-7-11(16)6-5-10(12)8-17/h5-7,9,13H,1-4H3 |
InChI Key |
JYYGAVDOJFBFNF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)C(C)C)C2=C(C=CC(=C2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















